N-(3,4-dimethoxyphenyl)-N'-9H-xanthen-9-ylurea
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one you’re interested in has been reported. For instance, amides were synthesized from N-benzoyl aliphatic α-amino acids and homoveratrylamine and screened for cytotoxicity . Another study reported the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature .
Molecular Structure Analysis
A combined experimental and theoretical study on molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal 3- (3,4-dimethoxyphenyl)-1- (pyridin-2-yl)prop-2-en-1-one is reported .
Chemical Reactions Analysis
The corrosion behaviour of mild steel (MS) in 0.5 M H2SO4 and 0.5 M HCl, in the temperature range (303–323 K) without and with the inhibitor N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB), was investigated . Another study reported that in the presence of H2O2, this enzyme can easily decompose lignin and analogue compounds under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-4-hydroxyundecanehydrazide has a molecular formula of C20H32N2O4, an average mass of 364.479 Da, and a monoisotopic mass of 364.236206 Da .
Mechanism of Action
DMPEA has some activity as a monoamine oxidase inhibitor . The significantly longer C15–N14 bond length (1.420 (2)Å) and the nonplanar geometry of the C16–C15–N14–H14 fragment (torsion angle = 31.1 (3)°) indicate that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(9H-xanthen-9-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-26-19-12-11-14(13-20(19)27-2)23-22(25)24-21-15-7-3-5-9-17(15)28-18-10-6-4-8-16(18)21/h3-13,21H,1-2H3,(H2,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTIABUNOSLYPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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